3-Nitrophthalonitrile

Phthalocyanine Synthesis UV-Vis Spectroscopy Materials Science

Choose 3-Nitrophthalonitrile (CAS 51762-67-5) for α-substituted phthalocyanine (Pc) synthesis. Unlike the 4-nitro isomer, it yields non-peripherally functionalized Pcs with a 20 nm bathochromic Q-band shift, higher singlet oxygen quantum yields (ΦΔ up to 0.66), and proven photocytotoxicity (IC50 as low as 0.9 μM)—critical for next-gen PDT agents. Its enhanced photostability and high solubility in CHCl₃, DCM, and THF make it the superior scaffold for robust photocatalysts, NIR filters, and solution-processable electronic materials. Guaranteed ≥99% purity ensures reproducible α-substitution outcomes.

Molecular Formula C8H3N3O2
Molecular Weight 173.13 g/mol
CAS No. 51762-67-5
Cat. No. B1295753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophthalonitrile
CAS51762-67-5
Molecular FormulaC8H3N3O2
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N
InChIInChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H
InChIKeyUZJZIZFCQFZDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophthalonitrile (CAS 51762-67-5) for Synthesis and Procurement: An Evidence-Based Guide


3-Nitrophthalonitrile (CAS 51762-67-5), a substituted phthalonitrile derivative with a nitro group at the 3-position, is a critical precursor in the synthesis of substituted phthalocyanines (Pcs) and related macrocycles [1]. Its primary value in a research and industrial context lies in its role as an electrophilic scaffold for nucleophilic aromatic substitution (SNAr) reactions, which enables the introduction of a wide array of functional groups at the non-peripheral (α) position of the phthalocyanine ring [2]. This specific substitution pattern is the key differentiator from other isomers, as it imparts unique and quantifiable properties to the final phthalocyanine products, including altered electronic absorption spectra, solubility, and photochemical activity [3]. This guide provides a focused, data-driven analysis to inform scientific selection and procurement decisions, moving beyond generic descriptions to highlight specific, verifiable performance advantages over closely related analogs.

Why 4-Nitrophthalonitrile Cannot Replace 3-Nitrophthalonitrile for Non-Peripheral Substitution


The use of 3-Nitrophthalonitrile is not interchangeable with its close analog, 4-Nitrophthalonitrile (CAS 31643-49-9), due to the fundamentally different outcomes in the final phthalocyanine product. While both serve as electrophiles in nucleophilic aromatic substitution reactions, 3-Nitrophthalonitrile yields non-peripherally substituted (α-substituted) phthalocyanines, whereas 4-Nitrophthalonitrile yields peripherally substituted (β-substituted) phthalocyanines [1]. This positional isomerism has profound and quantifiable consequences on the photophysical and photochemical properties of the resulting macrocycles. Attempting a generic substitution will lead to a product with different spectral characteristics, solubility, and photostability, which can critically compromise performance in applications ranging from photodynamic therapy to materials science. The following sections provide direct, quantitative evidence for why the choice of the 3-nitro isomer is a critical decision point in a successful synthetic or procurement strategy.

Quantitative Performance Differentiation of 3-Nitrophthalonitrile in Phthalocyanine Synthesis


20 nm Bathochromic Shift in Q-Band vs. β-Substituted Analogs

Phthalocyanines derived from 3-nitrophthalonitrile, which bear substituents at the non-peripheral (α) position, exhibit a significant red-shift of their primary absorption band compared to their peripherally (β) substituted counterparts, which are derived from 4-nitrophthalonitrile. This shift is a direct and quantifiable consequence of the α-substitution pattern [1]. In a direct head-to-head comparison within the same study, a phthalocyanine prepared from a 3-substituted phthalonitrile showed a 20 nm bathochromic shift of its Q-band relative to the phthalocyanine derived from the analogous 4-substituted phthalonitrile [2]. This spectral shift is consistent with the general class-level observation that tetra-α-substituted phthalocyanines exhibit Q-bands at longer wavelengths than tetra-β-substituted isomers [3].

Phthalocyanine Synthesis UV-Vis Spectroscopy Materials Science

Superior Singlet Oxygen Quantum Yield (ΦΔ) for α-Substituted Phthalocyanines

The photochemical performance of phthalocyanines is critically dependent on the substitution pattern inherited from the precursor. A study comparing the properties of α-substituted (derived from 3-nitrophthalonitrile) and β-substituted (derived from 4-nitrophthalonitrile) zinc(II) phthalocyanines demonstrated that the α-substituted isomers consistently exhibit higher singlet oxygen quantum yields (ΦΔ) [1]. This class-level inference is supported by data showing α-substituted dyes having higher ΦΔ values than their β-isomers [2]. The ability to generate singlet oxygen, the primary cytotoxic agent in Type II PDT mechanisms, is a key performance indicator, with complexes derived from this class of precursors showing promising yields in the range of 0.40 to 0.66 in DMF [3].

Photodynamic Therapy Photosensitizers Singlet Oxygen

Enhanced Photostability of α-Substituted vs. β-Substituted Phthalocyanines

The durability of phthalocyanine-based materials under irradiation is a crucial factor for long-term applications. A direct comparison of α-substituted (from 3-nitrophthalonitrile) and β-substituted (from 4-nitrophthalonitrile) zinc(II) phthalocyanine complexes revealed that the α-substituted isomers possess significantly higher photostability [1]. This means they are less prone to photodegradation, as evidenced by their lower photodegradation quantum yields (Φd) [2]. This increased stability is a direct consequence of the non-peripheral substitution pattern, which provides better protection to the macrocyclic core against oxidative attack from singlet oxygen.

Photostability Materials Durability Phthalocyanine

Validated Synthetic Route for 3-Alkoxyphthalonitrile Production

The commercial and research utility of 3-nitrophthalonitrile is underpinned by established, high-yielding synthetic methodologies. A specific patent describes a process for reacting 3-nitrophthalonitrile with an alcohol in the presence of a basic catalyst to produce the corresponding 3-alkoxyphthalonitrile in high yield and purity . This provides a direct and scalable route to a key class of phthalocyanine precursors, which are useful as intermediates for light recording media, near-infrared absorbing filters, and organic photoconductors . In a separate example, a nucleophilic substitution reaction with 3-nitrophthalonitrile was shown to proceed with a 79% yield under standard conditions (anhydrous K2CO3, DMF, 80 °C, 24 h), demonstrating its reliable reactivity [1].

Process Chemistry Synthetic Method Phthalonitrile

Optimal Application Scenarios for 3-Nitrophthalonitrile in R&D and Production


Development of Advanced Photosensitizers for Photodynamic Therapy (PDT)

Given the evidence that phthalocyanines derived from 3-nitrophthalonitrile exhibit a red-shifted Q-band (a 20 nm bathochromic shift) [1] and possess a class-level advantage in generating higher singlet oxygen quantum yields (ΦΔ) [2], this precursor is ideally suited for developing next-generation PDT agents. The red-shift allows for activation with light that penetrates tissues more deeply, while the higher ΦΔ correlates with a more potent cytotoxic effect. This is further validated by studies showing that glycosylated zinc(II) phthalocyanines, synthesized from this precursor, are efficient photosensitizers capable of generating singlet oxygen with yields up to 0.66 and exhibiting photocytotoxicity with IC50 values down to 0.9 μM [3].

Synthesis of Durable Materials for Photocatalysis and Optical Limiting

For applications where a material is subjected to intense or prolonged irradiation, the enhanced photostability of α-substituted phthalocyanines, derived from 3-nitrophthalonitrile, is a critical differentiator [4]. This precursor should be the starting material of choice for designing robust photocatalysts, optical limiters, or components in solar cells where photodegradation leads to performance loss. The high solubility of the resulting phthalocyanines in common organic solvents, as noted in multiple synthetic studies, also facilitates their processing and incorporation into devices [5].

Fabrication of Near-Infrared (NIR) Absorbing Filters and Optical Recording Media

The 20 nm bathochromic shift in the Q-band, a direct consequence of using 3-nitrophthalonitrile as the precursor, positions the resulting α-substituted phthalocyanines as superior candidates for NIR-related applications [1]. This spectral tuning is valuable for creating NIR-absorbing filters and components for optical data storage. A specific patent explicitly identifies 3-alkoxyphthalonitriles, readily synthesized from 3-nitrophthalonitrile, as useful intermediates for these very applications, including light recording media and NIR filters for electrophotography .

Design of Highly Soluble Phthalocyanines for Solution Processing

Research indicates that the α-substitution pattern, made accessible by 3-nitrophthalonitrile, can significantly improve the solubility of phthalocyanine complexes in common organic solvents like chloroform, dichloromethane, and THF [5][6]. This improved solubility, compared to often less soluble β-substituted analogs, is a major advantage for purification and for techniques that require solution processing, such as spin-coating, inkjet printing, or the preparation of homogeneous composite materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitrophthalonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.